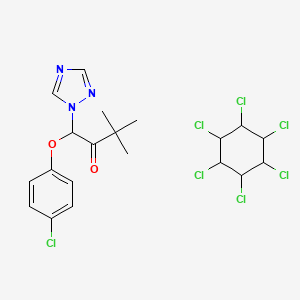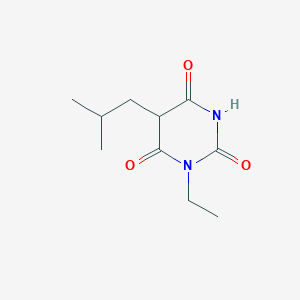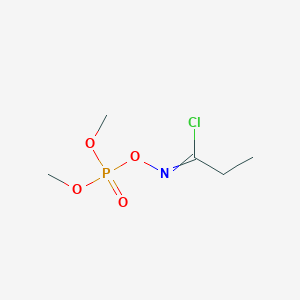![molecular formula C24H19BrO B14328414 1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene CAS No. 105950-46-7](/img/structure/B14328414.png)
1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene is an organic compound that features a bromine atom attached to a diphenylmethyl group, which is further connected to a methoxynaphthalene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene typically involves a multi-step process. One common method includes the bromination of diphenylmethane followed by a Friedel-Crafts alkylation reaction with 4-methoxynaphthalene. The bromination step often uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Electrophilic Aromatic Substitution: The aromatic rings can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Alcohols: Formed through nucleophilic substitution.
Nitro, Sulfo, and Halo Derivatives: Formed through electrophilic aromatic substitution.
Various Oxidized or Reduced Compounds: Depending on the specific conditions used.
Applications De Recherche Scientifique
1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new bonds. In electrophilic aromatic substitution, the aromatic rings act as electron-rich centers that react with electrophiles to form substituted products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[Chloro(diphenyl)methyl]-4-methoxynaphthalene
- 1-[Iodo(diphenyl)methyl]-4-methoxynaphthalene
- 1-[Fluoro(diphenyl)methyl]-4-methoxynaphthalene
Uniqueness
1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative exhibits different reactivity patterns and may have distinct applications in research and industry .
Propriétés
Numéro CAS |
105950-46-7 |
|---|---|
Formule moléculaire |
C24H19BrO |
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
1-[bromo(diphenyl)methyl]-4-methoxynaphthalene |
InChI |
InChI=1S/C24H19BrO/c1-26-23-17-16-22(20-14-8-9-15-21(20)23)24(25,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-17H,1H3 |
Clé InChI |
GPQKCDUCCAKVHW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


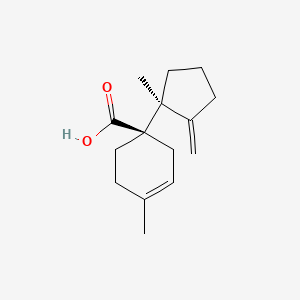

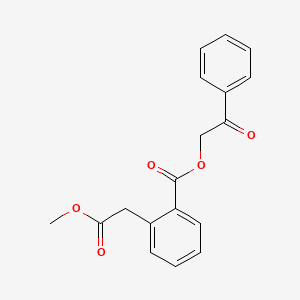
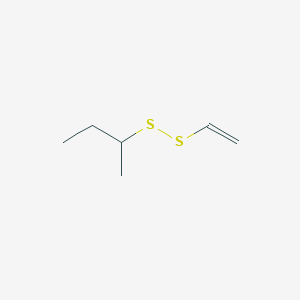
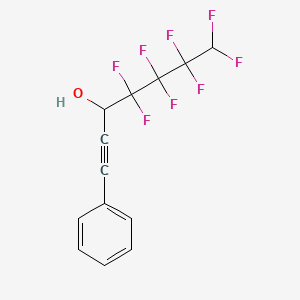
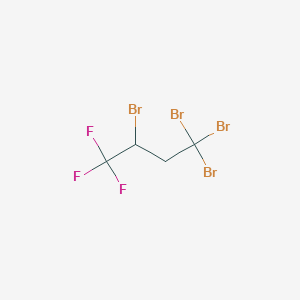
![2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide](/img/structure/B14328379.png)
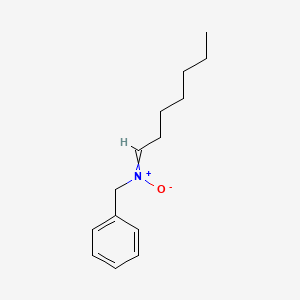
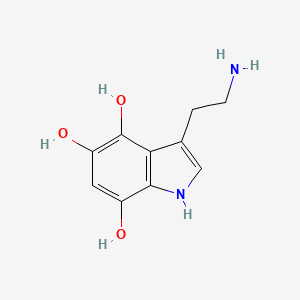
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
